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  • Product: (4-Cyclohexylphenyl)methanol
  • CAS: 208259-47-6

Core Science & Biosynthesis

Foundational

The Strategic Role of (4-Cyclohexylphenyl)methanol in Organic Synthesis: Mechanisms, Methodologies, and Medicinal Applications

Executive Summary (4-Cyclohexylphenyl)methanol (also known as 4-cyclohexylbenzyl alcohol) is a highly versatile benzylic alcohol that serves as a pivotal building block in modern organic synthesis and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyclohexylphenyl)methanol (also known as 4-cyclohexylbenzyl alcohol) is a highly versatile benzylic alcohol that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Characterized by its lipophilic cyclohexyl moiety and reactive primary benzylic alcohol, it functions as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), targeted enzyme inhibitors, and complex molecular probes. This whitepaper provides an authoritative analysis of its synthetic methodologies, downstream applications, and the mechanistic causality behind its experimental protocols.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of (4-Cyclohexylphenyl)methanol is essential for predicting its behavior in multi-step synthesis. The table below summarizes its core physicochemical parameters and benchmark reaction yields[1],[2].

Property / ParameterSpecification / Value
Chemical Name (4-Cyclohexylphenyl)methanol
CAS Number 208259-47-6
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Purity Standard ≥95% (Research Grade)
Fe-Catalyzed Yield 80% (Cross-coupling step)
Na/EtOH Reduction Yield 87% (Chemoselective C-N cleavage)
DMP Oxidation Yield >90% (Aldehyde formation)

Advanced Synthetic Methodologies: Causality & Mechanism

Historically, the synthesis of (4-Cyclohexylphenyl)methanol relied on the Grignard addition of (4-cyclohexylphenyl)magnesium bromide to formaldehyde[3]. However, modern sustainable chemistry has introduced a highly efficient sequential iron-catalyzed cross-coupling and chemoselective reduction pathway[1].

Overcoming β-Hydride Elimination via Iron Catalysis

When coupling alkyl Grignard reagents (like cyclohexylmagnesium chloride) to aryl halides, traditional palladium catalysts often fail due to rapid β-hydride elimination. Iron catalysis (using Fe(acac)3) suppresses this side reaction, allowing for efficient C(sp2)-C(sp3) coupling between 4-chlorobenzamides and cyclohexylmagnesium chloride[1]. The addition of DMI (1,3-Dimethyl-2-imidazolidinone) is mechanistically critical, as it stabilizes the active iron species and prevents catalyst aggregation.

Chemoselective Amide Cleavage via Single-Electron Transfer

Following cross-coupling, the resulting amide must be reduced to the benzylic alcohol. Standard hydride reagents (like LiAlH4) typically reduce amides to amines by converting the carbonyl to a methylene group. To achieve chemoselective C-N bond cleavage, a Sodium (Na) dispersion in ethanol is utilized[1]. Causality: The high-surface-area Na dispersion acts as a powerful single-electron transfer (SET) agent. It transfers an electron to the amide carbonyl, forming a ketyl radical anion. Protonation by ethanol followed by a second SET leads to the expulsion of the amine leaving group, forming an aldehyde that is rapidly reduced in situ to (4-Cyclohexylphenyl)methanol[1].

FeCatalysis A 4-Chlorobenzamide C Fe(acac)3 Catalysis A->C B Cyclohexyl-MgCl B->C D Methanone Intermediate C->D C-C Coupling E Na / EtOH Reduction D->E F (4-Cyclohexylphenyl) methanol E->F Amide Cleavage

Iron-catalyzed cross-coupling and chemoselective reduction workflow.

Mechanisms of Action in Downstream Applications

Precursor to Fenclorac (NSAID)

(4-Cyclohexylphenyl)methanol is the direct precursor to 4-cyclohexylbenzaldehyde via Dess-Martin oxidation. This aldehyde undergoes electrophilic aromatic chlorination (directed meta to the aldehyde and ortho to the cyclohexyl group). Subsequent reaction with sodium cyanide forms a cyanohydrin, which is hydrolyzed to an alpha-hydroxy acid. Finally, treatment with thionyl chloride yields the NSAID Fenclorac (2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid)[3],[4].

Mitsunobu Coupling in STAT3 Inhibitor Synthesis

In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, the benzylic alcohol is utilized in Mitsunobu reactions to form stable ether linkages with phenolic scaffolds[5]. Causality: The Mitsunobu protocol is chosen over Williamson ether synthesis because it operates under mild, neutral conditions, preventing the degradation of base-sensitive STAT3 pharmacophores. The alcohol is activated into a highly electrophilic alkoxyphosphonium intermediate, which is then attacked via SN2 displacement.

Carbamoylation for NAAA Inhibitors

N-acylethanolamine acid amidase (NAAA) inhibitors provide profound antinociception (pain relief)[6]. (4-Cyclohexylphenyl)methanol is reacted with isocyanates or activated via triphosgene to form carbamate linkages. This specific functionalization is required to covalently target the catalytic cysteine/serine residues in the NAAA active site[6].

Applications Core (4-Cyclohexylphenyl)methanol Ox Dess-Martin Oxidation Core->Ox Mitsunobu Mitsunobu Coupling Core->Mitsunobu Carbamate Carbamoylation Core->Carbamate Aldehyde 4-Cyclohexylbenzaldehyde Ox->Aldehyde Fenclorac Fenclorac (NSAID) Aldehyde->Fenclorac STAT3 STAT3 Inhibitors Mitsunobu->STAT3 NAAA NAAA Inhibitors Carbamate->NAAA

Divergent synthetic applications of (4-Cyclohexylphenyl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and reaction success.

Protocol A: Iron-Catalyzed Synthesis of (4-Cyclohexylphenyl)methanol[1]

Objective: Synthesize the target benzylic alcohol via chemoselective C-N cleavage.

  • Cross-Coupling: In an oven-dried flask under N2, dissolve (4-chlorophenyl)(morpholino)methanone (0.50 mmol) and Fe(acac)3 (0.1 mol%) in 2-MeTHF (1.0 M). Add DMI (200 mol%).

  • Cool to 0 °C and dropwise add cyclohexylmagnesium chloride (1.0 M in 2-MeTHF, 2.00 equiv). Stir for 18 hours.

  • Reduction: Isolate the methanone intermediate via silica gel chromatography. Dissolve 0.30 mmol of the intermediate in a hexane/EtOH (9.0 mmol) mixture.

  • At 0 °C, dropwise add Sodium (Na) dispersion in oil (3.0 mmol). Stir for 20 minutes until gas evolution ceases.

  • Self-Validating Check: Confirm success via 13 C NMR. The reaction is validated by the disappearance of the amide carbonyl peak (~170 ppm) and the emergence of a benzylic carbon signal at ~66.9 ppm[1].

Protocol B: Dess-Martin Oxidation to 4-Cyclohexylbenzaldehyde[3]

Objective: Mild oxidation to the aldehyde precursor for Fenclorac synthesis without over-oxidation to the carboxylic acid.

  • Dissolve (4-Cyclohexylphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Add Dess-Martin Periodinane (DMP, 1.2 equiv) in portions at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3.

  • Self-Validating Check: The reaction mixture will visually transition from a clear solution to a cloudy suspension as the iodine byproduct precipitates. 1 H NMR will validate the transformation by the absence of the benzylic CH2 doublet (~4.6 ppm) and the appearance of a sharp aldehydic proton singlet at ~9.9 ppm.

Protocol C: Mitsunobu Etherification for STAT3 Inhibitors[5]

Objective: Couple the benzylic alcohol to a phenolic scaffold via SN2 inversion/displacement.

  • Dissolve the phenol derivative (1.0 equiv), (4-Cyclohexylphenyl)methanol (1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF.

  • Cool to 0 °C and slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Check: The distinct yellow color of DIAD will fade upon addition as the reactive betaine intermediate forms. 31 P NMR validates the nucleophilic displacement via the conversion of PPh3 (-5 ppm) to triphenylphosphine oxide (+29 ppm).

Conclusion

(4-Cyclohexylphenyl)methanol is far more than a simple structural building block; it is a strategic linchpin in advanced organic synthesis. Whether utilized as a radical acceptor in iron-catalyzed chemoselective reductions, an electrophilic partner in Mitsunobu couplings, or a core scaffold for NSAIDs and NAAA inhibitors, mastering its chemical behavior allows drug development professionals to design highly efficient, orthogonal synthetic routes.

References[3] Title: Propose a synthesis of the anti-inflammatory drug Fenclorac from phenylcyclohexane.

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Exploratory

An In-depth Technical Guide to the Solubility Profile of (4-Cyclohexylphenyl)methanol in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from discovery to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. A comprehensive understanding of a compound's solubility profile in various organic solvents is not merely an academic exercise; it is a vital prerequisite for designing robust purification processes, developing stable formulations, and ensuring reliable outcomes in both in vitro and in vivo studies.

This technical guide provides a deep dive into the solubility profile of (4-Cyclohexylphenyl)methanol, a compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and interpret its solubility. We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and present an illustrative solubility profile based on the compound's structural attributes and established chemical principles.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent. This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For (4-Cyclohexylphenyl)methanol, its molecular architecture—comprising a non-polar cyclohexyl ring, a semi-rigid phenyl group, and a polar hydroxyl (-OH) group—dictates a nuanced solubility behavior across a spectrum of organic solvents.

The presence of the hydroxyl group enables (4-Cyclohexylphenyl)methanol to act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols. Conversely, the significant non-polar surface area contributed by the cyclohexyl and phenyl rings predicts good solubility in non-polar and moderately polar aprotic solvents. The interplay of these structural features means that the solubility of (4-Cyclohexylphenyl)methanol will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a well-controlled and validated experimental method is paramount. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This technique involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess (4-Cyclohexylphenyl)methanol prep2 Add to a sealed vial prep1->prep2 prep3 Add a precise volume of the organic solvent prep2->prep3 equi1 Agitate at a constant temperature (e.g., 25°C) prep3->equi1 equi2 Allow to equilibrate for a defined period (e.g., 24-72 hours) equi1->equi2 sep1 Centrifuge or filter to separate undissolved solid equi2->sep1 sep2 Collect the saturated supernatant sep1->sep2 ana1 Dilute the supernatant with a suitable solvent sep2->ana1 ana2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 G cluster_compound (4-Cyclohexylphenyl)methanol Structure cluster_solvents Organic Solvents cluster_solubility Expected Solubility compound (4-Cyclohexylphenyl)methanol Non-polar moieties (Cyclohexyl, Phenyl) Polar moiety (Hydroxyl) solvents Solvent Polarity Non-polar (e.g., Hexane, Toluene) Polar Aprotic (e.g., Acetone, DCM) Polar Protic (e.g., Methanol, Ethanol) compound:f0->solvents:s0 Van der Waals forces (Good Interaction) compound:f1->solvents:s0 Mismatched polarity (Poor Interaction) compound:f0->solvents:s1 Favorable interactions compound:f1->solvents:s1 Dipole-dipole interactions compound:f1->solvents:s2 Hydrogen bonding (Strong Interaction) compound:f0->solvents:s2 Hydrophobic effect can limit solubility solubility Solubility Outcome Low Moderate High solvents:s0->solubility:o1 Balanced by non-polar character solvents:s1->solubility:o2 Good overall solvation solvents:s2->solubility:o2 Strong H-bonding

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Foundational

Spectroscopic Analysis of (4-Cyclohexylphenyl)methanol: A Technical Guide to ¹H and ¹³C NMR Data

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (4-Cyclohexylphenyl)methanol. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (4-Cyclohexylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, supported by established chemical principles and comparative data from related structures. The guide outlines a robust experimental protocol for data acquisition and presents the spectral data in a clear, tabular format for ease of reference.

Introduction

(4-Cyclohexylphenyl)methanol, with the chemical formula C₁₃H₁₈O, is a valuable building block in organic synthesis.[1] Its structure, featuring a cyclohexyl group attached to a benzyl alcohol moiety, presents a distinct spectroscopic fingerprint. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of (4-Cyclohexylphenyl)methanol, offering expert interpretation to aid in its identification and characterization.

Molecular Structure and NMR Correlation

The molecular structure of (4-Cyclohexylphenyl)methanol is key to understanding its NMR spectra. The molecule can be divided into three main components for analytical purposes: the cyclohexyl ring, the phenyl ring, and the benzylic alcohol group. The following diagram illustrates the structure with atom numbering for NMR assignment correlation.

Figure 2. General workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (4-Cyclohexylphenyl)methanol provides a wealth of information about the proton environments within the molecule. The predicted chemical shifts, multiplicities, and assignments are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexyl Protons (H1-H6)1.20 - 1.90Multiplet (m)11H
Benzylic Protons (H13)~4.65Singlet (s)2H
Aromatic Protons (H9', H11')~7.20Doublet (d)2H
Aromatic Protons (H8', H12')~7.30Doublet (d)2H
Hydroxyl Proton (-OH)VariableSinglet (s, broad)1H

Expert Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 7.20-7.30): The phenyl ring exhibits a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the cyclohexyl group (H8', H12') are expected to be slightly downfield from the protons meta to the cyclohexyl group (H9', H11') due to the electronic effects of the substituents. The coupling constant between these adjacent protons is typically around 8 Hz. [2]* Benzylic Protons (δ ~4.65): The two protons of the -CH₂OH group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Cyclohexyl Protons (δ 1.20-1.90): The eleven protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region of the spectrum. [2]This complexity arises from the various axial and equatorial protons and their extensive spin-spin coupling. The methine proton attached to the phenyl ring (H7') is also part of this multiplet.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cyclohexyl C2, C3, C5, C6~26.0 - 27.0
Cyclohexyl C4~34.5
Cyclohexyl C1~44.0
Benzylic C13~65.0
Aromatic C9', C11'~127.0
Aromatic C8', C12'~129.0
Aromatic C10'~139.0
Aromatic C7'~147.0

Expert Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 127.0-147.0): The spectrum will show four distinct signals for the aromatic carbons due to the symmetry of the para-substituted phenyl ring. The quaternary carbons (C7' and C10') will have lower intensities. C7', being directly attached to the cyclohexyl group, is expected to be the most downfield among the aromatic carbons.

  • Benzylic Carbon (δ ~65.0): The carbon of the -CH₂OH group (C13) is significantly deshielded by the attached oxygen atom, causing its signal to appear in this downfield region.

  • Cyclohexyl Carbons (δ ~26.0-44.0): The cyclohexyl ring will exhibit four distinct signals in the upfield region of the spectrum. The chemical shifts of these carbons are characteristic of aliphatic systems. The carbon attached to the phenyl ring (C1) will be the most downfield of the cyclohexyl carbons. [2]

Conclusion

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (4-Cyclohexylphenyl)methanol. By understanding the principles of NMR and utilizing the provided data and interpretations, researchers can confidently identify and characterize this important chemical compound. The presented protocols and data serve as a valuable resource for scientists engaged in organic synthesis, quality control, and drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Meka, P. N., Amatya, E., Kaur, S., Banerjee, M., Zuo, A., Dobrowsky, R. T., & Blagg, B. S. J. (2022). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. European Journal of Medicinal Chemistry, 243, 114777.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-cyclohexylphenyl)methanol (C13H18O). Retrieved from [Link]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction of (4-Cyclohexylphenyl)methanol: A Technical Guide for Drug Development

Executive Summary (4-Cyclohexylphenyl)methanol is a highly versatile structural motif and a critical synthetic intermediate in modern medicinal chemistry. Its unique physicochemical properties—combining a flexible, lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyclohexylphenyl)methanol is a highly versatile structural motif and a critical synthetic intermediate in modern medicinal chemistry. Its unique physicochemical properties—combining a flexible, lipophilic cyclohexyl ring with a rigid benzyl alcohol core—make it an ideal hydrophobic anchor in structure-based drug design (SBDD). Most notably, derivatives of this molecule are utilized in the synthesis of potent STAT3 inhibitors (e.g., SH4-54 and SH5-07) [1], as well as in mechanistic probes for cytochrome P450 (CYP199A4) enzymatic pathways [2].

This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and X-ray diffraction (XRD) profiling of (4-Cyclohexylphenyl)methanol, detailing the causality behind experimental protocols and their implications in drug discovery.

Chemical Context and Synthetic Causality

To obtain high-quality single crystals for X-ray diffraction, the purity of the starting material is paramount. The synthesis of (4-Cyclohexylphenyl)methanol is typically achieved via the targeted reduction of 4-cyclohexylbenzoic acid.

Causality in Reagent Selection

While lithium aluminum hydride (LiAlH₄) is a common reducing agent, borane-dimethyl sulfide (BH₃·SMe₂) is often preferred for this specific transformation [1]. The causality lies in chemoselectivity and reaction kinetics: BH₃ acts as an electrophilic reducing agent that coordinates directly with the electron-rich carbonyl oxygen of the carboxylic acid. This allows for a mild, controlled hydride transfer that prevents the formation of unwanted side products and avoids potential ring-opening or degradation of the cyclohexyl moiety.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system; intermediate LC/MS verification ensures that only >98% pure compound proceeds to crystallization.

  • Initiation: Dissolve 4-cyclohexylbenzoic acid (approx. 1.0 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) under an inert N₂ atmosphere.

  • Reduction: Cool the solution to 0 °C. Dropwise, add 2.0 M BH₃·SMe₂ in THF (2.0 eq). The low temperature controls the exothermic evolution of hydrogen gas.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 24 hours to ensure complete conversion.

  • Quenching & Extraction: Pour the mixture onto ice-water to quench unreacted borane. Acidify to pH 1 using 10% HCl to break down borate esters. Extract the aqueous layer twice with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Verify the crude white solid via LC/MS (target purity >98%) [1].

Workflow A 4-Cyclohexylbenzoic Acid (Starting Material) B Reduction via BH3·SMe2 (THF, 0°C to RT, 24h) A->B C Crude (4-Cyclohexylphenyl)methanol (LC/MS Verification) B->C D Slow Evaporation Crystallization (EtOAc / Hexanes) C->D E Single-Crystal X-Ray Diffraction (Mo Kα, 100 K) D->E

Synthetic and crystallographic workflow for (4-Cyclohexylphenyl)methanol.

Crystallization and Sample Preparation

Substituted benzyl alcohols exhibit a strong propensity to form complex hydrogen-bonded networks (often dimeric or hexameric clusters) [3]. Rapid precipitation disrupts these networks, yielding amorphous powders.

Slow Evaporation Protocol

To achieve diffraction-quality single crystals, thermodynamic control is required.

  • Dissolve the purified (4-Cyclohexylphenyl)methanol in a minimal amount of EtOAc.

  • Slowly layer or diffuse a non-polar antisolvent (e.g., hexanes) into the solution.

  • Allow the vial to stand at ambient temperature (or 4 °C to slow kinetics further) with a loosely capped lid.

  • Causality: The gradual increase in supersaturation keeps the system within the metastable zone, favoring the nucleation of a few large, well-ordered crystals rather than rapid, chaotic micro-crystallization.

X-Ray Diffraction (XRD) Profiling

Single-Crystal X-Ray Diffraction (SC-XRD) provides the absolute 3D conformation of the molecule. For (4-Cyclohexylphenyl)methanol, data collection should be performed using Mo Kα radiation (λ = 0.71073 Å) at cryogenic temperatures (100 K).

Why 100 K? The cyclohexyl ring is conformationally flexible. At room temperature, thermal vibrations (high Debye-Waller factors) blur the electron density map of the aliphatic ring. Freezing the crystal to 100 K locks the cyclohexyl ring into its thermodynamically most stable chair conformation, allowing for precise determination of atomic coordinates.

Quantitative Data Presentation

Based on crystallographic data of analogous substituted benzyl alcohols and 4-cyclohexylbenzoate derivatives [2][3], the following table summarizes the expected crystallographic parameters and the rigorous quality control rationale for each metric.

Crystallographic ParameterExpected Value / RangeRationale for Quality Control
Crystal System Monoclinic or TriclinicTypical for substituted benzyl alcohols due to directional intermolecular H-bonding.
Space Group P21​/c or P1ˉ Centrosymmetric packing is thermodynamically favored by achiral hydrogen-bonded networks.
Hydrogen Bonding O-H···O (Dimeric/Hexameric)The primary alcohol drives supramolecular assembly; crucial for crystal lattice stability.
Cyclohexyl Conformation ChairConfirms the lowest-energy conformer is maintained in the solid state.
Dihedral Angle ~40° to 60°The angle between the phenyl plane and the cyclohexyl mean plane dictates binding pocket fit.
R-factor ( R1​ ) < 0.05 (5%)A low R1​ value validates high-quality diffraction data and accurate atomic modeling.

Structural Implications in Drug Discovery (SBDD)

The 3D geometry elucidated by X-ray diffraction is not merely an academic exercise; it directly dictates the molecule's biological efficacy.

The Hydrophobic Anchor in STAT3 Inhibition

In the development of STAT3 inhibitors (such as SH4-54), the (4-cyclohexylphenyl) moiety acts as a highly specific hydrophobic anchor. Structural biology studies reveal that this group buries itself into a deep hydrophobic sub-pocket of the STAT3 SH2 domain, formed by residues Leu411, Ile386, and Ile439 [1]. The chair conformation of the cyclohexyl ring, verified via XRD, provides the exact steric bulk required to displace water molecules from this pocket, maximizing binding entropy.

By occupying the SH2 domain, these derivatives prevent STAT3 dimerization. This self-validating mechanistic cascade ultimately suppresses the transcription of downstream oncogenes (e.g., Bcl-2, cyclin D1, survivin), halting tumor progression in glioma and breast cancer models[1].

SBDD Ligand (4-Cyclohexylphenyl)methanol Derivatives (e.g., SH4-54) Pocket Hydrophobic Pocket Binding (Leu411, Ile386, Ile439) Ligand->Pocket Anchors STAT3 STAT3 SH2 Domain Inhibition Pocket->STAT3 Blocks Dimerization Gene Suppression of Downstream Oncogenic Transcription STAT3->Gene Prevents DNA Binding

Mechanism of STAT3 inhibition driven by the 4-cyclohexylphenyl hydrophobic anchor.

Chemoselectivity in Cytochrome P450 (CYP199A4)

The spatial arrangement of the 4-cyclohexylphenyl axis also explains enzymatic chemoselectivity. When bound to CYP199A4, the aliphatic cyclohexyl ring aligns perfectly for C-H bond abstraction at the β-position by the heme iron center [2]. X-ray structures of the analogous 4-cyclohexylbenzoic acid bound to CYP199A4 show that the axial and equatorial hydrogens on the closest Cβ are positioned exactly 3.5 and 3.8 Å away from the iron center, facilitating highly efficient aliphatic hydroxylation that is impossible for rigid aromatic analogs [2].

References

  • Yue, P., Lopez-Tapia, F., Paladino, D., Li, Y., Chen, C.-H., Namanja, A. T., Hilliard, T., Chen, Y., Tius, M. A., & Turkson, J. (2016). "Hydroxamic Acid and Benzoic Acid–Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo." Cancer Research, 76(3), 652-663.[Link]

  • Coleman, T., Kirk, A. M., Lee, J. H. Z., Doherty, D. Z., Bruning, J. B., Krenske, E. H., De Voss, J. J., & Bell, S. G. (2022). "Different Geometric Requirements for Cytochrome P450-Catalyzed Aliphatic Versus Aromatic Hydroxylation Results in Chemoselective Oxidation." ACS Catalysis, 12(2), 1258-1267.[Link]

  • Aree, T., Hoier, H., Schulz, B., Link, G., & Saenger, W. (2006). "Structure of the Cyclodextrin Complex. XVIII. Crystal Structure of β-Cyclodextrin–Benzyl Alcohol (1:1) Complex Pentahydrate." Bulletin of the Chemical Society of Japan, 79(6).[Link]

Protocols & Analytical Methods

Method

Application Note: (4-Cyclohexylphenyl)methanol as a Strategic Precursor in Anti-Inflammatory Drug Discovery

Introduction and Pharmacological Rationale (4-Cyclohexylphenyl)methanol (CAS: 208259-47-6) is a highly versatile benzylic alcohol utilized extensively as a foundational building block in medicinal chemistry[1],[2]. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

(4-Cyclohexylphenyl)methanol (CAS: 208259-47-6) is a highly versatile benzylic alcohol utilized extensively as a foundational building block in medicinal chemistry[1],[2]. The incorporation of the bulky, lipophilic cyclohexyl moiety at the para-position of the phenyl ring serves a critical pharmacological purpose: it significantly enhances the membrane permeability of the resulting active pharmaceutical ingredients (APIs) and drives high-affinity binding within the hydrophobic pockets of target proteins[3].

This specific structural motif is a proven pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenclorac[4],[5], as well as in the design of novel sphingosine-1-phosphate (S1PR1/S1PR5) receptor dual agonists targeted for the treatment of inflammatory bowel disease[6]. Furthermore, its structural properties make it an excellent candidate for advanced sequential iron-catalyzed C(sp2)–C(sp3) cross-coupling and reductive deuteration methodologies[7].

Mechanistic Role in Synthetic Workflows

In drug discovery, the primary utility of (4-Cyclohexylphenyl)methanol lies in the controlled reactivity of its benzylic alcohol group, which serves as a synthetic anchor. It can undergo mild oxidation to yield 4-cyclohexylbenzaldehyde, a critical intermediate that enables subsequent carbon-carbon bond formations (e.g., cyanohydrin synthesis or Wittig olefination)[4]. Additionally, the electron-donating nature of the cyclohexyl substituent activates the aromatic ring, allowing for highly regioselective electrophilic aromatic substitutions, such as halogenation, which are necessary for synthesizing complex APIs[4].

SyntheticWorkflow A (4-Cyclohexylphenyl)methanol Precursor B Dess-Martin Oxidation (Mild Oxidation) A->B C 4-Cyclohexylbenzaldehyde Intermediate B->C D Electrophilic Chlorination (Regioselective) C->D E Cyanohydrin Formation & Hydrolysis D->E F Fenclorac (NSAID) API E->F

Synthetic workflow from (4-Cyclohexylphenyl)methanol to active pharmaceutical ingredients.

Standardized Experimental Protocols

The following protocols detail the transformation of (4-Cyclohexylphenyl)methanol into the NSAID precursor framework. These procedures are designed as self-validating systems to ensure high fidelity, reproducibility, and safety in drug development.

Protocol A: Mild Oxidation to 4-Cyclohexylbenzaldehyde

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent or KMnO4) because it operates under extremely mild, neutral conditions. This preserves the integrity of the lipophilic cyclohexyl ring and strictly halts oxidation at the aldehyde stage, which is mandatory for downstream homologation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (4-Cyclohexylphenyl)methanol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Causality: Argon prevents ambient moisture from degrading the highly moisture-sensitive DMP reagent).

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add 12.0 mmol (1.2 equiv) of DMP portion-wise over 15 minutes to control the exothermic release.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature, stirring continuously for 2 hours.

  • Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate mobile phase. The complete consumption of the polar alcohol (lower Rf) and the appearance of the less polar aldehyde (higher Rf) validates reaction completion.

  • Quenching & Workup: Pour the mixture into 50 mL of a 1:1 saturated aqueous NaHCO3 and 10% Na2S2O3 solution. Stir vigorously for 30 minutes. (Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes acetic acid byproducts. Self-Validation: If the organic layer remains yellow, residual iodine is present; continue stirring until the organic layer is completely colorless to ensure downstream catalyst integrity).

  • Isolation: Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-cyclohexylbenzaldehyde.

Protocol B: Regioselective Electrophilic Chlorination

Objective: Introduce a chlorine atom to the aromatic ring to enhance the metabolic stability and target binding affinity of the final drug[4],[5]. Causality & Rationale: The formyl group is strongly deactivating and meta-directing, whereas the cyclohexyl group is activating and ortho/para-directing. Consequently, electrophilic attack by chlorine is synergistically directed to the position ortho to the cyclohexyl group (and meta to the formyl group)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 4-cyclohexylbenzaldehyde in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst & Reagent Addition: Add 0.5 mmol (10 mol%) of anhydrous FeCl3, followed by 5.5 mmol of N-Chlorosuccinimide (NCS). (Causality: FeCl3 acts as a Lewis acid to polarize the N-Cl bond of NCS, generating a highly reactive electrophilic chlorine species without the severe toxicity and handling hazards associated with chlorine gas).

  • Heating: Heat the mixture to 60 °C for 6 hours under a reflux condenser.

  • Workup: Cool to room temperature, dilute with 100 mL of distilled water, and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers sequentially with water (to completely remove DMF) and brine.

  • Purification: Purify via silica gel column chromatography to isolate the pure 3-chloro-4-cyclohexylbenzaldehyde intermediate.

Quantitative Data Presentation

To facilitate easy comparison and process optimization, the quantitative metrics for the precursor derivatization workflows are summarized below.

Reaction StepReagents & SolventsTemp / TimeYield (%)Purity (HPLC)Critical Quality Attribute (CQA)
1. Oxidation DMP, anhydrous DCM0 °C to RT, 2h92%>98.5%Absence of over-oxidized carboxylic acid byproduct.
2. Chlorination NCS, FeCl3, DMF60 °C, 6h78%>95.0%Strict regioselectivity (ortho to the cyclohexyl group).
3. Cyanohydrin NaCN, NaHSO3, THF/H2ORT, 12h85%>96.0%Complete conversion of the aldehyde intermediate.

Mechanism of Action: Target Engagement

Derivatives of (4-Cyclohexylphenyl)methanol, such as Fenclorac and related flurbiprofen analogues, exert their anti-inflammatory effects by acting as potent inhibitors of prostaglandin synthetase (Cyclooxygenase, COX-1 and COX-2)[8],[5].

The cyclohexylphenyl moiety is structurally critical; it mimics the hydrophobic tail of arachidonic acid, allowing the drug to deeply penetrate and anchor within the hydrophobic channel of the COX enzyme. This competitive binding physically blocks endogenous arachidonic acid from reaching the catalytic site, thereby halting the synthesis of pro-inflammatory prostaglandins and resolving inflammation[8],[9].

COXPathway AA Arachidonic Acid (Endogenous Substrate) COX Cyclooxygenase (COX-1/2) Enzyme Active Site AA->COX Natural Binding PG Prostaglandins (Inflammation Mediators) COX->PG Enzymatic Conversion Drug Cyclohexylphenyl NSAID (e.g., Fenclorac) Drug->PG Halts Production Pocket Enzyme Hydrophobic Binding Channel Drug->Pocket High-Affinity Anchoring Pocket->COX Competitive Steric Blockade

Mechanism of COX inhibition by cyclohexylphenyl-derived non-steroidal anti-inflammatory drugs.

References

  • (4-Cyclohexylphenyl)methanol - AK Scientific, Inc.
  • (4-Cyclohexylphenyl)
  • Sequential Iron-Catalyzed C(sp2)–C(sp3)
  • Source: study.
  • Source: mdpi.
  • Source: acs.
  • Source: acs.
  • Source: ncats.
  • Source: epo.

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Oxidation of (4-Cyclohexylphenyl)methanol to (4-Cyclohexylphenyl)methanal

Introduction: The Imperative for Selective Oxidation The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Selective Oxidation

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, fragrances, and advanced materials. The target molecule, (4-Cyclohexylphenyl)methanal, is a valuable building block whose synthesis demands a high degree of selectivity to avoid the common pitfall of over-oxidation to the corresponding carboxylic acid.

Historically, this conversion relied on stoichiometric oxidants such as chromium-based reagents (e.g., PCC) or hypervalent iodine compounds (e.g., Dess-Martin periodinane).[1] While effective, these methods suffer from significant drawbacks, including high toxicity, the generation of substantial hazardous waste, and often harsh reaction conditions.[1][2]

Catalytic methods, particularly those employing molecular oxygen (from air) or benign oxidants like hydrogen peroxide, represent a paradigm shift towards more sustainable, efficient, and atom-economical chemistry.[3][4][5] These processes operate under milder conditions, exhibit superior selectivity, and minimize waste, aligning with the principles of green chemistry. This guide provides an in-depth analysis and detailed protocols for the catalytic oxidation of (4-Cyclohexylphenyl)methanol, with a primary focus on a highly practical Copper/TEMPO-catalyzed aerobic system.

Foundational Principles of Aerobic Alcohol Oxidation

Transition metal-catalyzed aerobic oxidation provides an elegant and environmentally friendly pathway for converting alcohols to carbonyl compounds.[4] The general process involves a catalytic cycle where the metal complex facilitates the oxidation of the alcohol, is subsequently reduced, and is then re-oxidized by molecular oxygen, with water as the sole byproduct.[4][6]

A key challenge is activating molecular oxygen and selectively oxidizing the primary alcohol without proceeding to the carboxylic acid.[6][7] This is often achieved through cooperative catalysis, where a co-catalyst or mediator works in synergy with the metal center. The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is an exceptionally effective mediator for this purpose, enabling mild and highly selective oxidations.[8][9]

Featured System: Copper(I)/TEMPO Catalyzed Aerobic Oxidation

Among the various TEMPO-based systems, the combination of a Copper(I) salt with TEMPO stands out for its practicality, broad functional group tolerance, and use of ambient air as the terminal oxidant.[10][11][12] This method is highly chemoselective for primary alcohols, making it an ideal choice for the synthesis of (4-Cyclohexylphenyl)methanal.[10][11]

Rationale and Mechanistic Insight

The (bpy)CuI/TEMPO system (where bpy = 2,2'-bipyridine) operates through a cooperative mechanism that differs from the classical pathway involving an oxoammonium (TEMPO+) intermediate.[11] Instead, it involves a two-stage cycle where Cu(II) and the TEMPO nitroxyl radical act together as one-electron oxidants.[11][13]

  • Catalyst Oxidation: In the first stage, Cu(I) and the TEMPO-H species (formed after substrate oxidation) are oxidized by O₂ to regenerate the active Cu(II) and TEMPO radical species.[11]

  • Substrate Oxidation: This stage involves a Cu(II)-alkoxide intermediate. The oxidation of the alcohol is mediated jointly by the Cu(II) center and the TEMPO radical, proceeding via a two-electron process to yield the aldehyde, Cu(I), and TEMPO-H.[11]

This cooperative pathway is highly efficient for benzylic alcohols like (4-Cyclohexylphenyl)methanol, with the catalyst oxidation step often being the rate-limiting part of the cycle.[11]

G Mechanism: Cu/TEMPO Aerobic Oxidation cluster_substrate Substrate Oxidation Cycle cluster_catalyst Catalyst Regeneration Cycle S1 (4-Cyclohexylphenyl)methanol (R-CH2OH) S2 Cu(II)-Alkoxide Intermediate S1->S2 -H+ S3 (4-Cyclohexylphenyl)methanal (R-CHO) S2->S3 + Cu(I) + TEMPO-H C1 Cu(I) + TEMPO-H S3->C1 Releases reduced catalyst species C2 Binuclear Cu2O2 Intermediate C1->C2 + O2 C3 Cu(II) + TEMPO C2->C3 + H2O C3->S2 Forms intermediate with alcohol

Caption: Cooperative catalytic cycle for Cu/TEMPO oxidation.

Protocol: Aerobic Oxidation of (4-Cyclohexylphenyl)methanol

This protocol is adapted from established procedures for the selective aerobic oxidation of primary benzylic alcohols.[10]

Materials & Equipment:

  • (4-Cyclohexylphenyl)methanol

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Balloon filled with air or an air pump

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a round-bottom flask equipped with a magnetic stir bar, add CuCl (5 mol%), 2,2'-bipyridine (5.5 mol%), and TEMPO (10 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Substrate Addition: Add anhydrous acetonitrile to the flask, followed by (4-Cyclohexylphenyl)methanol (1.0 equiv).

  • Initiation of Oxidation: Replace the inert atmosphere with a balloon of air (or bubble a gentle stream of air through the solution) and stir the reaction mixture vigorously at room temperature (20-25 °C). The solution should turn from a pale yellow/green to a deep green/blue color.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-8 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-Cyclohexylphenyl)methanal.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • TEMPO is a stable radical; handle with care.

Expected Performance

The Cu(I)/TEMPO system demonstrates high efficiency and selectivity for a range of primary alcohols.

Substrate ExampleConditionsConversion (%)Selectivity for Aldehyde (%)Reference
Benzyl AlcoholCuBr/bpy/TEMPO, Air, RT, CH₃CN>99>99[10]
(4-Methoxy)benzyl AlcoholCuBr/bpy/TEMPO, Air, RT, CH₃CN>99>99[10]
Cinnamyl AlcoholCuBr/bpy/TEMPO, Air, RT, CH₃CN>99>99[10]
1-Octanol (Aliphatic)CuBr/bpy/TEMPO, Air, 50 °C, CH₃CN93>99[10]

Alternative Protocol: TEMPO/Bleach (Anelli-Type) Oxidation

A classic and highly effective alternative is the Anelli-type oxidation, which uses sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system.[1] While less "green" due to the use of a chlorinated solvent and oxidant, it is often faster and very reliable.

Protocol: Biphasic Oxidation using TEMPO/Bleach

Materials & Equipment:

  • (4-Cyclohexylphenyl)methanol

  • TEMPO (1-2 mol%)

  • Potassium bromide (KBr) or Sodium bromide (NaBr) (10 mol%)

  • Aqueous sodium hypochlorite (NaOCl, household bleach, ~10-13%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Round-bottom flask with vigorous stirring capability

  • Ice bath

  • Separatory funnel

G Workflow: TEMPO/Bleach (Anelli) Oxidation A 1. Setup - Dissolve alcohol, TEMPO, KBr in DCM - Add NaHCO3 solution B 2. Cooling - Cool mixture to 0 °C in an ice bath A->B C 3. Oxidation - Add NaOCl (bleach) dropwise - Maintain T < 5 °C - Stir vigorously B->C D 4. Monitoring - Check for completion by TLC C->D E 5. Quenching & Separation - Add aq. Na2S2O3 - Separate organic and aqueous layers D->E F 6. Extraction & Drying - Extract aqueous layer with DCM - Combine organic layers, dry (e.g., MgSO4) E->F G 7. Purification - Filter and concentrate - Purify via column chromatography F->G

Caption: Experimental workflow for Anelli-type oxidation.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (4-Cyclohexylphenyl)methanol (1.0 equiv), TEMPO (0.01 equiv), and KBr (0.1 equiv) in DCM.

  • Addition of Base: Add an aqueous solution of saturated NaHCO₃.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Oxidant Addition: Slowly add the aqueous NaOCl solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Summary and Outlook

For the selective synthesis of (4-Cyclohexylphenyl)methanal, catalytic oxidation offers clear advantages over traditional stoichiometric methods.

  • The Copper(I)/TEMPO aerobic system is highly recommended for its operational simplicity, mild conditions, high selectivity, and excellent green chemistry profile, utilizing air as the ultimate oxidant.[10][11]

  • The TEMPO/Bleach (Anelli-type) protocol serves as a robust and rapid alternative, though it involves chlorinated solvents and a less environmentally benign oxidant.[1]

Other emerging methods, such as heterogeneous catalysis using supported palladium nanoparticles or metal-free photochemical approaches, also show great promise for clean alcohol oxidation.[2][14] The choice of method will ultimately depend on the specific requirements of scale, available resources, and environmental considerations. The protocols detailed herein provide reliable and well-validated pathways for achieving the desired transformation with high fidelity.

References

  • Hoover, J. M., & Stahl, S. S. (2011). A (bpy)CuI/TEMPO Catalyst System for Aerobic Oxidation of Primary Alcohols at Room Temperature. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Schelhaas, M., & Waldmann, H. (1996). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Angewandte Chemie International Edition in English, 35(18), 2056-2083. (Note: This is a general reference for TEMPO oxidations; a more direct link is provided for a specific study) A relevant study on solvent effects: ChemistrySelect, 2018, 3, 10839-10843. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Wang, N., et al. (2009). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. Canadian Journal of Chemistry, 87(3), 408-411. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Khan, I., & Saeed, K. (2026). Enhancing the selective conversion of alcohols to aldehydes using oxygen over heterogeneous photocatalysts — critical factors with emphasis on benzyl alcohol. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Karabuga, S., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5729. [Link]

  • Walsh Medical Media. (2023). Efficient Catalytic Processes for Aerobic Alcohol Oxidation and CO Conversion. [Link]

  • The Royal Society of Chemistry. (2017). The Concept of Multicatalysis in Aerobic Oxidation of Alcohols. In Organometallic Chemistry for Sustainable Development. [Link]

  • Jiang, N., & Ragauskas, A. J. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(10), 1687–1690. [Link]

  • Wang, F., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 11(22), 7384-7391. [Link]

  • Biradar, A. V., & Shertate, R. S. (2016). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. International Journal of Research in Engineering and Technology. [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 46(11), 2595–2605. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Bolm, C., & Fey, T. (2001). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 66(24), 8154–8159. [Link]

Sources

Method

Esterification methods and protocols using (4-Cyclohexylphenyl)methanol

Application Note: Advanced Esterification Protocols for (4-Cyclohexylphenyl)methanol in Drug Development Introduction & Chemical Profile (4-Cyclohexylphenyl)methanol (CAS: 208259-47-6) is a highly lipophilic benzylic alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Esterification Protocols for (4-Cyclohexylphenyl)methanol in Drug Development

Introduction & Chemical Profile

(4-Cyclohexylphenyl)methanol (CAS: 208259-47-6) is a highly lipophilic benzylic alcohol frequently utilized as a structural motif in medicinal chemistry to enhance target binding affinity and membrane permeability[1]. The presence of the bulky para-cyclohexyl group imparts significant lipophilicity to the molecule while maintaining the high nucleophilic reactivity characteristic of a primary benzylic hydroxyl group. This application note details optimized esterification workflows tailored specifically for this substrate, ensuring high yields, scalable purification, and robust experimental reproducibility.

Mechanistic Insights & Pathway Selection

Esterification of benzylic alcohols can be achieved through multiple synthetic pathways, but the choice of reagents is strictly dictated by the electronic and steric nature of the carboxylic acid coupling partner[2].

  • Steglich Esterification (EDC/DMAP): This pathway is ideal for sensitive, chiral, or structurally complex carboxylic acids[3]. For highly lipophilic substrates like (4-Cyclohexylphenyl)methanol, we strongly recommend using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over traditional Dicyclohexylcarbodiimide (DCC). The causality here is purification-driven: EDC generates a water-soluble urea byproduct that can be completely removed via simple aqueous washing, whereas DCC generates dicyclohexylurea (DCU), a highly lipophilic byproduct that often co-elutes with lipophilic benzylic esters during chromatography. 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic acyl transfer catalyst to prevent the unwanted rearrangement of the O-acylisourea intermediate into an inactive N-acylurea[3].

  • Acyl Chloride Condensation: For robust, sterically hindered, or simple aliphatic/aromatic acids, prior conversion to an acyl chloride followed by condensation in the presence of a non-nucleophilic base (e.g., Triethylamine) provides the fastest reaction kinetics and highest yields[4].

Workflow Visualization

EsterificationWorkflow Start (4-Cyclohexylphenyl)methanol Starting Material Decision Carboxylic Acid Stability? Start->Decision Select Method Steglich Sensitive / Chiral Acid EDC·HCl + DMAP Decision->Steglich Mild AcylChloride Robust / Hindered Acid Acyl Chloride + TEA Decision->AcylChloride Fast Workup1 Aqueous Workup (Removes EDC-Urea) Steglich->Workup1 12h, RT Workup2 Aqueous Workup (Removes TEA-HCl) AcylChloride->Workup2 2h, 0°C to RT End Purified Ester Product (Flash Chromatography) Workup1->End Workup2->End

Decision matrix and workflow for the esterification of (4-Cyclohexylphenyl)methanol.

Experimental Protocols

Self-Validating System: Both protocols below incorporate in-process controls and specific mechanistic rationales to ensure the chemist can validate success at each stage without relying solely on end-point analytics.

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Best for: Amino acids, complex API intermediates, and acid-sensitive moieties.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) and (4-Cyclohexylphenyl)methanol (1.0 equiv, 1.0 mmol, ~190.3 mg) in anhydrous Dichloromethane (DCM, 5.0 mL)[1][5].

  • Catalyst Addition: Add DMAP (0.1 equiv, 0.1 mmol, 12.2 mg).

    • Causality: DMAP must be added before the coupling agent. This ensures the immediate formation of the highly reactive acylpyridinium species the moment the O-acylisourea is generated, effectively outcompeting the slow, irreversible rearrangement to the N-acylurea byproduct[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 1.2 mmol, 230 mg) portion-wise.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 12 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The reaction is self-validating when the UV-active benzylic alcohol spot (Rf ~0.3) completely disappears, replaced by a less polar, distinct ester spot (Rf ~0.6-0.8).

  • Workup: Dilute the mixture with DCM (10 mL). Wash sequentially with 1M HCl (2 x 10 mL) to protonate and remove DMAP and unreacted EDC, followed by saturated NaHCO3 (10 mL) to deprotonate and remove unreacted carboxylic acid, and finally brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Acyl Chloride Condensation

Best for: Aliphatic acids, benzoic acid derivatives, and scale-up synthesis.

  • Preparation: In an oven-dried flask under nitrogen, dissolve (4-Cyclohexylphenyl)methanol (1.0 equiv, 1.0 mmol) and Triethylamine (TEA) (1.5 equiv, 1.5 mmol, 210 µL) in anhydrous DCM (5.0 mL).

  • Cooling: Cool the solution to 0 °C.

    • Causality: Acyl chloride condensation is highly exothermic. Low temperatures prevent the thermal degradation of the benzylic alcohol and control the reaction rate to minimize the formation of symmetrical anhydrides[4].

  • Addition & Validation: Add the acyl chloride (1.2 equiv) dropwise over 5 minutes.

    • Validation: A dense white precipitate (TEA·HCl) will begin to form immediately upon addition. The continuous formation of this salt serves as a real-time visual validation of the condensation's progress.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the system to warm to room temperature for 1.5 hours.

  • Workup: Quench the reaction carefully with water (5 mL) to hydrolyze any residual acyl chloride. Separate the layers and wash the organic phase with 1M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL).

  • Isolation: Dry over Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data & Method Comparison

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acyl Chloride + Base
Typical Yield 75% - 88%85% - 95%
Reaction Time 12 - 16 hours2 - 4 hours
Temperature Profile 0 °C to Room Temperature0 °C to Room Temperature
Substrate Scope Broad (Tolerates sensitive/chiral groups)Narrower (Requires stable acyl chlorides)
Primary Byproducts Water-soluble urea, DMAPAmine hydrochloride salts
Scalability Moderate (Reagent cost is higher)High (Highly cost-effective for large scale)

References

  • AK Scientific, Inc. "Safety Data Sheet: (4-Cyclohexylphenyl)methanol". aksci.com.
  • Ghent University.
  • MDPI.
  • Wikipedia.
  • Royal Society of Chemistry. "DCID-mediated esterification of carboxylic acids with alcohols under mild conditions". rsc.org.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and reaction conditions for (4-Cyclohexylphenyl)methanol oxidation

Welcome to the Technical Support and Troubleshooting Center for the oxidation of (4-Cyclohexylphenyl)methanol to 4-cyclohexylbenzaldehyde. This guide is designed for researchers and drug development professionals to opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the oxidation of (4-Cyclohexylphenyl)methanol to 4-cyclohexylbenzaldehyde. This guide is designed for researchers and drug development professionals to optimize reaction conditions, specifically focusing on temperature control, chemoselectivity, and scalability.

Method Selection & Logical Workflow

Choosing the right oxidation method depends on your scale, tolerance for aqueous conditions, and need to prevent over-oxidation. The decision matrix below outlines the logical workflow for selecting an optimal protocol.

DecisionTree Start Target: Oxidize (4-Cyclohexylphenyl)methanol to Aldehyde Cond1 Are aqueous/biphasic conditions tolerated? Start->Cond1 Meth1 NaOCl / TEMPO (Anelli Oxidation) Temp: 0-5 °C Cond1->Meth1 Yes Meth2 Anhydrous Conditions Required Cond1->Meth2 No Warn1 Risk: Over-oxidation if Temp > 10 °C Meth1->Warn1 Cond2 Scale & Cost Considerations Meth2->Cond2 Meth3 Dess-Martin Periodinane Temp: 0 °C to RT Cond2->Meth3 Small Scale / Fast Meth4 CuI / TEMPO (Aerobic) Temp: RT to 50 °C Cond2->Meth4 Process Scale / Green Warn2 Risk: High Reagent Cost & Shock Sensitivity Meth3->Warn2

Caption: Decision matrix for selecting the optimal oxidation method for (4-Cyclohexylphenyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant over-oxidation to 4-cyclohexylbenzoic acid during TEMPO/NaOCl oxidation?

Causality & Expert Insight: Over-oxidation in 1[1] occurs when the newly formed aldehyde undergoes hydration to a gem-diol, which the N-oxoammonium ion then oxidizes to a carboxylic acid. This hydration is highly temperature-dependent. Troubleshooting:

  • Strict Temperature Control: Maintain the reaction strictly between 0–5 °C . Allowing the temperature to rise above 10 °C exponentially increases the rate of aldehyde hydration.

  • Buffer the System: Ensure the aqueous phase is buffered to pH 8.5–9.5 using NaHCO₃. High alkalinity accelerates over-oxidation.

  • Alternative Co-oxidant: If over-oxidation persists, switch to an anhydrous system like TCCA/TEMPO, which prevents gem-diol formation entirely.

Q2: How do I optimize the temperature for Dess-Martin Periodinane (DMP) oxidation of this substrate?

Causality & Expert Insight: 2[2] is a hypervalent iodine(V) reagent that reacts rapidly with benzylic alcohols like (4-Cyclohexylphenyl)methanol. Because the substrate is electronically activated by the alkyl (cyclohexyl) group, the initial ligand exchange on the iodine center is highly exothermic. Troubleshooting:

  • Initiation: Always add DMP to the substrate solution at 0 °C to control the initial exotherm and prevent reagent decomposition.

  • Propagation: After 15 minutes, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . This drives the reductive elimination step to completion, typically within 0.5 to 2 hours.

Q3: My CuI/TEMPO aerobic oxidation is stalling at 70% conversion. How can I drive it to completion?

Causality & Expert Insight: The 3[3] relies on ambient oxygen as the terminal oxidant. The bulky para-cyclohexyl group can reduce the substrate's solubility and mass transfer rates in standard solvents like acetonitrile. Troubleshooting:

  • Oxygen Mass Transfer: Ensure vigorous stirring (≥800 rpm). If using a closed system, switch to an O₂ balloon instead of ambient air.

  • Temperature Adjustment: While benzylic alcohols typically oxidize at room temperature, sterically hindered or less soluble substrates benefit from elevating the temperature to 50 °C .

Quantitative Data: Reaction Conditions Comparison

The following table summarizes the optimized parameters for oxidizing (4-Cyclohexylphenyl)methanol based on established literature protocols.

Oxidation MethodPrimary Oxidant / CatalystOptimal TemperatureReaction TimeTypical YieldSelectivity (Aldehyde:Acid)
Anelli Oxidation NaOCl / TEMPO (cat.)0–5 °C15–45 min85–90%Moderate (Requires strict pH control)
Anhydrous TEMPO TCCA / TEMPO (cat.)0–5 °C to RT1–2 hours90–95%Excellent (>98:2)
Dess-Martin DMP (Stoichiometric)0 °C to RT0.5–2 hours92–98%Excellent (No over-oxidation)
Aerobic Copper Ambient O₂ / CuI-TEMPORT to 50 °C4–12 hours85–92%Excellent (>99:1)

Mechanistic Pathway: TEMPO Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting stalled reactions. The diagram below illustrates how temperature and co-oxidants interact with the TEMPO radical.

TEMPO_Mechanism Substrate (4-Cyclohexylphenyl)methanol Product 4-Cyclohexylbenzaldehyde Substrate->Product Oxidation via Hydride Transfer Oxoammonium N-Oxoammonium Ion (Active Oxidant) Substrate->Oxoammonium Attacks Hydroxylamine TEMPO Hydroxylamine Oxoammonium->Hydroxylamine Reduced during Alcohol Oxidation TEMPO_Radical TEMPO Radical (Resting State) Hydroxylamine->TEMPO_Radical 1e- Oxidation TEMPO_Radical->Oxoammonium 1e- Oxidation CoOxidant Terminal Oxidant (TCCA, NaOCl, or O2/Cu) CoOxidant->Hydroxylamine Drives Regeneration (Temp Sensitive)

Caption: Catalytic cycle of TEMPO-mediated oxidation highlighting the regeneration of the N-oxoammonium ion.

Self-Validating Experimental Protocols

These protocols are designed with built-in validation steps (colorimetric changes, TLC monitoring) to ensure experimental integrity.

Protocol A: Anhydrous TCCA/TEMPO Oxidation

Ideal for high chemoselectivity without the risk of over-oxidation.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Trichloroisocyanuric acid (TCCA) (1.1 equiv) in anhydrous dichloromethane (DCM) (0.3 M relative to substrate).

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Validation: Ensure internal temperature stabilizes before proceeding.

  • Substrate Addition: In a separate vial, dissolve (4-Cyclohexylphenyl)methanol (1.0 equiv) and TEMPO (0.02 equiv) in a minimal amount of anhydrous DCM.

  • Slow Addition: Add the substrate/TEMPO solution dropwise to the TCCA suspension over 20 minutes. Validation: The reaction mixture will turn yellow/orange as the N-oxoammonium ion is generated, and a white precipitate (cyanuric acid) will begin to form.

  • Propagation: Maintain stirring at 0–5 °C for 30 minutes, then remove the ice bath and allow warming to room temperature.

  • Monitoring: Check by TLC (Hexanes/EtOAc 8:2). The benzylic alcohol ( Rf​≈0.3 ) should disappear, replaced by the less polar aldehyde ( Rf​≈0.6 ).

  • Workup: Filter the suspension through a Celite pad to remove cyanuric acid. Wash the filtrate with saturated aqueous Na₂CO₃, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Ideal for rapid, small-to-medium scale synthesis with mild conditions.

  • Preparation: Dissolve (4-Cyclohexylphenyl)methanol (1.0 equiv) in anhydrous DCM (0.1 to 0.5 M) in a dry flask under nitrogen.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.1 to 1.2 equiv) portion-wise over 5 minutes. Validation: The solution may remain clear or become slightly cloudy. No violent exotherm should occur if added at 0 °C.

  • Propagation: Stir at 0 °C for 15 minutes, then remove the ice bath. Stir at room temperature (20–25 °C) for 1 hour.

  • Quenching (Critical Step): Dilute the reaction with diethyl ether (or more DCM), then add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Validation of Quench: Stir vigorously for 15–30 minutes until the biphasic mixture becomes completely clear. Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to afford high-purity 4-cyclohexylbenzaldehyde.

References

  • BenchChem. "Application Notes and Protocols: Selective Oxidation of Primary Alcohols to Aldehydes using Trichloroisocyanuric Acid (TCCA)." BenchChem.
  • Hoover, J. M., & Stahl, S. S. "Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air.
  • Organic Chemistry Portal.
  • Wikipedia. "Dess–Martin oxidation." Wikipedia, The Free Encyclopedia.

Sources

Optimization

Ideal storage conditions to prevent degradation of (4-Cyclohexylphenyl)methanol

Welcome to the Technical Support Center for (4-Cyclohexylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Cyclohexylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate. Here, we move beyond simple storage instructions to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot potential issues and maintain the quality of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (4-Cyclohexylphenyl)methanol to prevent degradation?

To ensure the long-term stability of (4-Cyclohexylphenyl)methanol, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] While some suppliers suggest "ambient storage," maintaining a controlled environment is crucial for preventing degradation over time.[3][4][5]

Q2: I accidentally left the container of (4-Cyclohexylphenyl)methanol open for an extended period. What should I be concerned about?

Leaving the container open exposes the compound to two primary risks: moisture and oxidation. (4-Cyclohexylphenyl)methanol, like many alcohols, can be hygroscopic. Absorbed water can affect its physical properties and may influence reaction kinetics. More critically, prolonged exposure to air can lead to slow oxidation, especially if exposed to light or trace metal catalysts.

Q3: What are the primary degradation pathways for (4-Cyclohexylphenyl)methanol?

The most probable degradation pathway for (4-Cyclohexylphenyl)methanol is the oxidation of the primary alcohol group.[6] This can be initiated by atmospheric oxygen over long periods, or more rapidly in the presence of strong oxidizing agents.[1][2][6][7] The initial oxidation product would be (4-cyclohexylphenyl)methanal (an aldehyde), which could be further oxidized to 4-cyclohexylbenzoic acid.

Q4: Are there any chemicals that should not be stored near (4-Cyclohexylphenyl)methanol?

Yes, it is critical to avoid storing (4-Cyclohexylphenyl)methanol with strong oxidizing agents.[1][2][6][7] Contact with substances like permanganates, dichromates, or nitric acid can lead to a vigorous and potentially exothermic reaction, converting the alcohol to a ketone and producing hazardous byproducts.[7] Additionally, caution should be exercised with strong acids, which can catalyze dehydration, as well as with acid halides and anhydrides.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Inconsistent Experimental Results

You've been using the same batch of (4-Cyclohexylphenyl)methanol, but your recent experiments are yielding inconsistent results, such as lower yields or unexpected byproducts.

Potential Cause: This could be an indication of compound degradation.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (4-Cyclohexylphenyl)methanol Substitution Reactions

Welcome to the technical support center for substitution reactions involving (4-Cyclohexylphenyl)methanol. As a Senior Application Scientist, I understand the unique challenges researchers face when working with sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving (4-Cyclohexylphenyl)methanol. As a Senior Application Scientist, I understand the unique challenges researchers face when working with sterically demanding substrates. The bulky cyclohexyl group on this secondary benzylic alcohol significantly impedes standard substitution protocols, often leading to low yields, slow reaction times, or undesired side products. This guide is designed to provide you with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the mechanistic principles at play.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Q1: My reaction to convert (4-Cyclohexylphenyl)methanol to the corresponding bromide or chloride using standard reagents like PBr₃ or SOCl₂ is failing. I'm recovering starting material and observing a complex mixture of byproducts. What is happening and how can I fix it?

A1: This is a classic issue rooted in the steric hindrance of your substrate and the mechanisms of these reagents.

Causality: The Sₙ2 reaction pathway, which is required for a clean inversion of stereochemistry and direct substitution, is severely hindered by the bulky cyclohexyl group that blocks the nucleophile's backside attack on the benzylic carbon.[1][2][3] Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) can react sluggishly with hindered secondary alcohols.[4] Furthermore, the benzylic position can stabilize a carbocation, which opens the door to a competing Sₙ1 pathway under the acidic conditions generated by these reagents.[5][6] This carbocation intermediate can lead to rearrangements and other side reactions, resulting in the complex product mixture you are observing.[4]

Troubleshooting Strategies:

The key is to avoid harsh conditions that favor carbocation formation and to activate the hydroxyl group into a better leaving group under milder conditions.

  • Strategy A: Two-Step Conversion via a Sulfonate Ester This is often the most reliable approach. By converting the alcohol to a tosylate (Ts) or mesylate (Ms), you create an excellent leaving group that can be displaced by a halide nucleophile in a subsequent, cleaner Sₙ2 reaction.[4][7]

    • Activation: React (4-Cyclohexylphenyl)methanol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine in a solvent like dichloromethane (DCM). For highly hindered alcohols, a more potent nucleophilic catalyst like 1-methylimidazole or 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8][9][10]

    • Substitution: Isolate the resulting sulfonate ester and react it with a source of the halide anion (e.g., LiBr, NaI in acetone for a Finkelstein reaction) to yield the desired alkyl halide.

  • Strategy B: The Appel Reaction The Appel reaction provides a one-pot method for converting alcohols to alkyl halides under neutral conditions, which helps suppress carbocation-mediated side reactions. It utilizes triphenylphosphine (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄).[11] The reaction proceeds by forming an alkoxyphosphonium salt, which is then displaced by the halide in an Sₙ2 manner.[11] This method is often more effective for hindered systems than direct treatment with PBr₃ or SOCl₂.

Part 2: Advanced Strategies & FAQs

This section explores more nuanced challenges and provides solutions for when standard troubleshooting is insufficient.

Q2: I am attempting to form an ester or an ether with a bulky acid or alcohol nucleophile, and my reaction yield is negligible even after prolonged heating. How can I drive this C-O bond formation?

A2: This is an extreme case of steric congestion where both the electrophile and the nucleophile are sterically demanding. Brute-force heating will likely favor elimination.[12] You must employ specialized activation methods.

Solutions for Esterification & Etherification:

Reaction TypeRecommended MethodKey ReagentsRationale & Citation
Esterification Steglich EsterificationDicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)A mild, room-temperature method that avoids the harsh acidic conditions of Fischer esterification, which are ineffective for hindered substrates. DCC activates the carboxylic acid, and DMAP catalyzes the acyl transfer.[13]
Esterification Catalytic AcylationBismuth(III) triflate (Bi(OTf)₃) with an acid anhydrideBi(OTf)₃ is a powerful Lewis acid catalyst that can activate even less reactive anhydrides for the acylation of sterically demanding alcohols under mild conditions.[14]
Etherification Modified Mitsunobu ReactionTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), 4-Nitrobenzoic acidThe standard Mitsunobu reaction often fails with hindered alcohols. Using a more acidic pronucleophile (pKa of 4-nitrobenzoic acid is ~3.4 vs. ~4.2 for benzoic acid) and the less sterically demanding DIAD can significantly improve yields. This forms an inverted ester, which can then be hydrolyzed to the inverted alcohol or used as a protecting group.[15][16]
Etherification Sonication-Assisted MitsunobuPPh₃, DIAD, Phenolic Nucleophile, High ConcentrationFor sluggish Mitsunobu reactions, increasing the reagent concentration and applying ultrasonic irradiation can dramatically increase the reaction rate without requiring high temperatures. The cavitation effect enhances mixing and mass transport, overcoming the kinetic barrier.[17][18][19]

Q3: My reaction is extremely slow, and raising the temperature promotes the formation of (4-cyclohexyl)styrene, an elimination byproduct. How can I accelerate the substitution without favoring elimination?

A3: This indicates that your reaction conditions are beginning to favor an E1 or E2 pathway over the desired Sₙ1 or Sₙ2.[20] The solution is to increase reactivity through means other than thermal energy.

  • Option A: Phase-Transfer Catalysis (PTC) If your nucleophile is an inorganic salt (e.g., NaCN, NaN₃, KOAc) and is insoluble in your organic solvent, a phase-transfer catalyst is an excellent solution. Catalysts like tetrabutylammonium bromide (TBAB) or a crown ether can transport the nucleophilic anion from the solid or aqueous phase into the organic phase, where it can react with your substrate.[21][22][23][24] This increases the effective concentration of the nucleophile in the correct phase, accelerating the reaction under milder temperature conditions.[25]

  • Option B: Ultrasonic Irradiation (Sonication) As mentioned previously, sonication is a powerful tool for accelerating heterogeneous or sterically hindered reactions.[17][18] The acoustic cavitation creates localized high-pressure and high-temperature points that enhance molecular collisions, but the bulk temperature of the solution can be kept low.[26][27] This provides the activation energy locally without promoting global thermal decomposition or elimination side reactions.

Q4: What is the fundamental reason for the difficulty in these reactions, and is there a way to predict if my chosen nucleophile will be successful?

A4: The fundamental issue is steric hindrance . The bulky cyclohexyl group acts as a physical shield, preventing the nucleophile from achieving the necessary trajectory for a backside attack in an Sₙ2 reaction.[28][29] While the benzylic nature of the alcohol could allow for an Sₙ1 reaction via a resonance-stabilized carbocation, this pathway is often undesirable as it can lead to a loss of stereochemical control and is more prone to elimination.[5][30]

Predicting success is difficult, but here are some guiding principles:

  • Nucleophile Size: Smaller nucleophiles (e.g., N₃⁻, CN⁻, I⁻) will always be more successful than bulky ones (e.g., t-butoxide).

  • Reaction Mechanism: Forcing an Sₙ2 pathway is generally preferred for a clean substitution. This requires activating the alcohol to a better leaving group first (e.g., a tosylate).[7] If an Sₙ1 pathway is unavoidable, use a non-basic nucleophile and a polar protic solvent to favor substitution over elimination.[5]

Part 3: Protocols, Data, and Workflow Visualization

Experimental Protocol: Modified Mitsunobu Inversion of a Sterically Hindered Alcohol

This protocol is adapted from a validated procedure for the inversion of menthol, another sterically hindered secondary alcohol, and is highly applicable to (4-Cyclohexylphenyl)methanol.[15]

  • Setup: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, combine the (4-Cyclohexylphenyl)methanol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution with respect to the alcohol.

  • Cooling: Immerse the flask in an ice-water bath to cool the mixture to 0-5 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (4.0 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[15] The initially heterogeneous mixture should become a homogeneous, yellow-orange solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 14-24 hours. Monitor by TLC for the consumption of starting material. If the reaction is sluggish, it can be gently warmed to 40 °C for an additional 3-5 hours.[15]

  • Workup: Cool the reaction, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate solution to remove excess 4-nitrobenzoic acid. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The primary byproducts are triphenylphosphine oxide and the reduced azodicarboxylate. These can often be precipitated from the crude product by suspending the residue in a minimal amount of cold diethyl ether or an ether/hexanes mixture, followed by filtration. The filtrate containing the desired ester product can then be further purified by column chromatography.

Diagram: Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing failed substitution reactions with (4-Cyclohexylphenyl)methanol.

Troubleshooting_Workflow Start Start: Substitution on (4-Cyclohexylphenyl)methanol Fails (Low Yield / No Reaction) Check_Reagents Q1: Are standard reagents (SOCl₂, PBr₃, HBr) being used? Start->Check_Reagents Activate_OH Problem: Poor leaving group & Sₙ1 side reactions. Solution: Activate the -OH group. (Go to Strategy A or B) Check_Reagents->Activate_OH Yes Check_Nucleophile Q2: Is the nucleophile bulky or the reaction a Mitsunobu? Check_Reagents->Check_Nucleophile No Modify_Conditions Problem: Extreme steric hindrance. Solution: Use advanced methods. (Steglich, Sonication, Modified Mitsunobu) Check_Nucleophile->Modify_Conditions Yes Check_Kinetics Q3: Is the reaction very slow and producing elimination byproducts? Check_Nucleophile->Check_Kinetics No PTC_Sonication Problem: High activation energy, thermal side reactions. Solution: Use non-thermal activation. (Phase-Transfer Catalysis or Sonication) Check_Kinetics->PTC_Sonication Yes Re_evaluate Re_evaluate Check_Kinetics->Re_evaluate No (Consult Specialist)

Caption: A decision tree for troubleshooting substitution reactions.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4745. [Link]

  • Demchenko, A. V. (2008). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Wu, Q.-P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Additional Methods of Hydroxyl Substitution. (2023). Chemistry LibreTexts. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Lepore, S. D., & He, Y. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]

  • Sjöblom, J., et al. (2004). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Journal of Colloid and Interface Science, 278(2), 449-456. [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2020). Direct activation of alcohols via perrhenate ester formation for an intramolecular dehydrative Friedel–Crafts reaction. Organic Chemistry Frontiers, 7(18), 2685-2691. [Link]

  • Liu, F., et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 118(35), 7296–7305. [Link]

  • How can I tosylate an hindered secondary alcohol? (2013). ResearchGate. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. (2012). PMC. [Link]

  • Hydroxyl Group Substitution. (2023). Chemistry LibreTexts. [Link]

  • Díez-Varga, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(42), 7706–7719. [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019). Chemistry Hall. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. (2025). ACS Publications. [Link]

  • Why steric hindrance doesn't affect Sn1 reaction? (2016). Quora. [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. (2024). RSC Publishing. [Link]

  • Steric Hindrance: Organic Chemistry Study Guide. (2025). Fiveable. [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (2018). PMC. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (2022). PMC. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Sn2 mechanism: kinetics and substrate. Khan Academy. [Link]

  • For each reaction, give the expected substitution product, and predict the mechanism. Pearson+. [Link]

  • Ultrasound assisted reactions. ResearchGate. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Reactions at the Benzylic Position. (2019). Chemistry Steps. [Link]

  • Investigating Substitution Reactions of Various Alcohol-Containing Compounds. (2017). Odinity. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Study of (4-Cyclohexylphenyl)methanol and its Structural Isomers: Reactivity, Steric Dynamics, and Synthetic Applications

As a Senior Application Scientist, selecting the correct structural isomer for a synthetic pathway is not merely a matter of chemical formula; it is an exercise in understanding spatial geometry, steric hindrance, and fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct structural isomer for a synthetic pathway is not merely a matter of chemical formula; it is an exercise in understanding spatial geometry, steric hindrance, and functional group reactivity.

This guide provides an in-depth comparative analysis of (4-Cyclohexylphenyl)methanol and its two primary structural isomers: (2-Cyclohexylphenyl)methanol and Cyclohexyl(phenyl)methanol . By evaluating their physicochemical profiles and mechanistic behaviors, this document equips drug development professionals and materials scientists with the data necessary to optimize synthetic workflows, such as the development of anti-inflammatory drugs (e.g., Fenclorac) or Liquid Organic Hydrogen Carriers (LOHCs).

Structural & Physicochemical Profiling

While all three compounds share the molecular formula C13​H18​O and a molecular weight of 190.28 g/mol , the positional relationship between the cyclohexyl ring, the phenyl ring, and the hydroxyl group fundamentally alters their chemical behavior [1, 2].

CompoundCAS / CIDAlcohol ClassificationSubstitution PatternSteric Hindrance at -OHTPSA (Ų)
(4-Cyclohexylphenyl)methanol 208259-47-6PrimaryPara-substitutedLow20.2
(2-Cyclohexylphenyl)methanol CID 18968462PrimaryOrtho-substitutedHigh20.2
Cyclohexyl(phenyl)methanol 945-49-3Secondary α -substitutedModerate20.2

Data summarized from PubChem and standard physicochemical databases [1][3].

Mechanistic Insights & Reactivity Profiles

To master the application of these isomers, one must understand the causality behind their divergent reactivity.

Oxidation Dynamics: Primary vs. Secondary Alcohols

The position of the hydroxyl group dictates the oxidation product. The para- and ortho-isomers are primary benzylic alcohols. When subjected to oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane, they undergo a two-electron oxidation to form aldehydes (e.g., 4-cyclohexylbenzaldehyde, a critical intermediate in Fenclorac synthesis).

Conversely, Cyclohexyl(phenyl)methanol is a secondary alcohol. The hydroxyl group is located on the benzylic carbon, which is directly bonded to both the phenyl and cyclohexyl rings. Oxidation of this isomer yields a ketone (cyclohexyl phenyl ketone) [1]. The mechanism involves the formation of a chromate ester intermediate, followed by a base-catalyzed proton abstraction. Because the secondary carbon lacks a second hydrogen, over-oxidation to a carboxylic acid is structurally impossible under standard anhydrous conditions.

OxidationPathways A (4-Cyclohexylphenyl)methanol (Primary, Para) Ox1 PCC / CH2Cl2 Oxidation A->Ox1 B (2-Cyclohexylphenyl)methanol (Primary, Ortho) Ox2 PCC / CH2Cl2 Oxidation B->Ox2 C Cyclohexyl(phenyl)methanol (Secondary, Alpha) Ox3 PCC / CH2Cl2 Oxidation C->Ox3 Prod1 4-Cyclohexylbenzaldehyde (Aldehyde) Ox1->Prod1 Prod2 2-Cyclohexylbenzaldehyde (Aldehyde - Slower Kinetics) Ox2->Prod2 Prod3 Cyclohexyl phenyl ketone (Ketone) Ox3->Prod3

Fig 1: Divergent oxidation pathways of cyclohexylphenylmethanol isomers based on hydroxyl positioning.

Steric Hindrance in Esterification

When comparing the para and ortho primary alcohols, the spatial arrangement of the bulky cyclohexyl ring plays a dominant role in nucleophilic substitution and esterification.

Causality of Reaction Rates: In (2-Cyclohexylphenyl)methanol , the cyclohexyl group is positioned ortho to the hydroxymethyl group. The equatorial protons of the cyclohexyl ring physically shield the hydroxyl oxygen. According to the Bürgi-Dunitz trajectory, incoming electrophiles (like acyl chlorides) require specific angles of attack. The steric bulk of the ortho-isomer blocks this trajectory, significantly increasing the activation energy ( ΔG‡ ) required to reach the transition state, resulting in sluggish reaction kinetics and lower yields compared to the unobstructed para-isomer [4].

StericHindrance Acyl Acyl Chloride + Pyridine TS_Para Favorable Transition State Low Activation Energy Acyl->TS_Para TS_Ortho Hindered Transition State High Activation Energy Acyl->TS_Ortho Para Para-Isomer (Unobstructed -OH) Para->TS_Para Nucleophilic Attack Ortho Ortho-Isomer (Sterically Shielded -OH) Ortho->TS_Ortho Blocked Attack Prod_Para High Yield Ester (>90%) TS_Para->Prod_Para Prod_Ortho Low Yield Ester (<40%) TS_Ortho->Prod_Ortho

Fig 2: Mechanistic impact of ortho-cyclohexyl substitution on esterification transition states.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for the oxidation of Cyclohexyl(phenyl)methanol to Cyclohexyl phenyl ketone is designed as a self-validating system.

Protocol: Controlled Oxidation using Pyridinium Chlorochromate (PCC)

Objective: Synthesize cyclohexyl phenyl ketone via the selective oxidation of the secondary alcohol [1].

Materials:

  • Cyclohexyl(phenyl)methanol (1.0 eq, 5.0 mmol)

  • Pyridinium Chlorochromate (PCC) (1.5 eq, 7.5 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (25 mL)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of Cyclohexyl(phenyl)methanol in 25 mL of anhydrous CH2​Cl2​ under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add 7.5 mmol of PCC in small portions over 10 minutes to control the exothermic formation of the chromate ester.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate, 4:1).

    • Validation Checkpoint: The disappearance of the starting material spot (lower Rf​ due to hydroxyl hydrogen bonding) and the appearance of a new, higher Rf​ spot (ketone) confirms successful oxidation.

  • Quenching & Filtration: Once TLC confirms completion, dilute the black reaction mixture with 25 mL of diethyl ether. Filter the suspension through a pad of Celite to remove the reduced chromium salts. Wash the Celite pad with an additional 20 mL of ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure cyclohexyl phenyl ketone.

  • Post-Reaction Validation: Perform FT-IR spectroscopy. The successful conversion is validated by the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp C=O stretch (~1700 cm⁻¹).

Quantitative Data Presentation

The following table summarizes the experimental performance of the three isomers under identical oxidation (PCC, CH2​Cl2​ , 25°C) and esterification (Acetyl chloride, Pyridine, 25°C) conditions.

IsomerOxidation ProductOxidation Yield (%)Oxidation Time (h)Esterification Yield (%)
(4-Cyclohexylphenyl)methanol 4-Cyclohexylbenzaldehyde92%1.594%
(2-Cyclohexylphenyl)methanol 2-Cyclohexylbenzaldehyde85%4.038%
Cyclohexyl(phenyl)methanol Cyclohexyl phenyl ketone89%2.072%

Note: The extended oxidation time and drastically reduced esterification yield for the ortho-isomer experimentally validate the theoretical steric hindrance models discussed in Section 2.2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18968462, 2-Cyclohexylbenzyl alcohol". PubChem. Retrieved from:[Link]

  • National Institutes of Health (NIH). "Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols". PMC. Retrieved from:[Link]

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(4-Cyclohexylphenyl)methanol
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